[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features two pyrazole rings, each substituted with propyl and methyl groups, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with a methylene bridge-forming reagent. One common method is the alkylation of pyrazole derivatives with a suitable alkyl halide under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-7-19-9-6-15(18-19)11-16-10-14-12-20(8-5-2)17-13(14)3/h6,9,12,16H,4-5,7-8,10-11H2,1-3H3 |
InChI Key |
DWHJGKVTZXSXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2C)CCC |
Origin of Product |
United States |
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